molecular formula C12H10ClN3O3 B10946333 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10946333
M. Wt: 279.68 g/mol
InChI Key: GKWFSEVTWTWIOZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a benzodioxin moiety, and a chloro substituent, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and benzodioxin moiety.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized pyrazole or benzodioxin derivatives.

    Reduction: Formation of reduced pyrazole or benzodioxin derivatives.

Scientific Research Applications

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular processes.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of a pyrazole ring, benzodioxin moiety, and chloro substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10ClN3O3/c13-8-6-14-16-11(8)12(17)15-7-1-2-9-10(5-7)19-4-3-18-9/h1-2,5-6H,3-4H2,(H,14,16)(H,15,17)

InChI Key

GKWFSEVTWTWIOZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=NN3)Cl

Origin of Product

United States

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